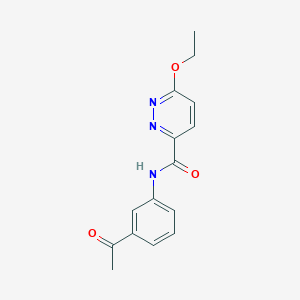

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an acetylphenyl group attached to the nitrogen atom and an ethoxy group attached to the pyridazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 3-acetylphenylamine with ethyl 6-chloropyridazine-3-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridazine derivatives.

Applications De Recherche Scientifique

Antiviral Applications

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide has shown promise as an antiviral agent. Research indicates that related compounds, such as N-phenylpyridine-3-carboxamide, have demonstrated inhibitory effects on the RNA replication of the Dengue virus. These compounds were identified through screening a library of fragment-based compounds, which revealed their ability to decrease infectious particle production significantly without cytotoxicity at effective concentrations .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Virus Targeted | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-Phenylpyridine-3-Carboxamide | Dengue Virus | 7.1 | Inhibits RNA replication step |

| 6-Acetyl-1H-Indazole | Dengue Virus | 6.5 | Inhibits RNA replication step |

| This compound | Potentially similar activity | TBD | TBD |

Anti-inflammatory Applications

The compound is also being investigated for its anti-inflammatory properties. Compounds that modulate chemokine receptor activity have been identified as useful in treating conditions such as atherosclerosis and rheumatoid arthritis. This suggests that this compound may have similar therapeutic potential .

Table 2: Anti-inflammatory Potential of Related Compounds

| Compound Name | Condition Targeted | Mechanism of Action |

|---|---|---|

| Chemokine receptor modulators | Atherosclerosis | Modulation of CCR2 and CCR5 receptors |

| This compound | TBD | TBD |

Anticancer Applications

Preliminary studies suggest that nitrogen-containing heterocyclic compounds like this compound might exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, research has shown that certain carboxamide derivatives can enhance the effects of chemotherapy and radiotherapy in preclinical models of glioblastoma .

Table 3: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | Mechanism of Action |

|---|---|---|

| IDO inhibitors | Glioblastoma | Enhances chemo-radiation therapy |

| This compound | TBD | TBD |

Case Studies and Research Findings

- Dengue Virus Inhibition : A study demonstrated that N-phenylpyridine-3-carboxamide effectively inhibits the replication of the Dengue virus. The structure-activity relationship studies provided insights into the key structural elements necessary for antiviral activity, paving the way for optimizing similar compounds like this compound .

- Anti-inflammatory Effects : Research into chemokine receptor modulators has indicated that compounds with similar structures to this compound could potentially treat inflammatory diseases by modulating immune responses .

Mécanisme D'action

The mechanism of action of N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-acetylphenyl)-6-ethoxypyridazine-3-carboxamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-2-chloroacetamide

Uniqueness

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or selectivity towards certain molecular targets, making it a valuable compound for further research and development.

Activité Biologique

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from pyridazine derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR).

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Structural elucidation |

| HRMS | Molecular weight determination |

| IR | Functional group identification |

Anticancer Activity

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116).

Table 2: IC50 Values of this compound

| Cell Line | IC50 Value (µM) |

|---|---|

| Caco-2 | 12.5 |

| HCT-116 | 8.9 |

In vitro studies indicated that the compound inhibits the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. The treatment resulted in decreased expression of PI3K and AKT genes while increasing the expression of the pro-apoptotic gene BAD, suggesting a mechanism that promotes apoptosis in cancer cells .

Antiviral Activity

This compound has also been explored for its antiviral properties. In a recent screening against dengue virus (DENV), it demonstrated effective inhibition of viral replication.

Case Study: DENV Inhibition

A study evaluated the compound's efficacy against DENV using a reporter virus system. The half-maximal effective concentration (EC50) was determined to be 7.1 µM, indicating strong antiviral activity without significant cytotoxicity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of PI3K/AKT Pathway : The compound binds to the active site of PI3K, disrupting its function and leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Antiviral Mechanism : It interferes with viral RNA replication during the DENV life cycle, specifically targeting post-entry steps without affecting viral translation or organelle biogenesis .

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-3-21-14-8-7-13(17-18-14)15(20)16-12-6-4-5-11(9-12)10(2)19/h4-9H,3H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQMZYPDUZYGMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.